molecular formula C15H10O2 B1235358 Aurone CAS No. 582-04-7

Aurone

Cat. No. B1235358
CAS RN: 582-04-7
M. Wt: 222.24 g/mol
InChI Key: OMUOMODZGKSORV-UVTDQMKNSA-N
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Description

Aurone is a heterocyclic chemical compound and a type of flavonoid . It forms the core for a family of derivatives collectively known as aurones . Aurones are plant flavonoids that provide a yellow color to the flowers of some popular ornamental plants, such as snapdragon and cosmos . They are particularly abundant in fruits and flowers, playing a crucial role in botanical pigmentation .


Synthesis Analysis

Aurones are biosynthesized starting from coumaryl-CoA . The process of aurone synthesis is catalyzed by aureusidin synthase, which creates aurones from chalcones through hydroxylation and oxidative cyclization . The most common precursors for the synthesis of aurones are 2’-hydroxychalcones, benzofuran-3 (2 Н )-ones, and 1- (2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones .


Molecular Structure Analysis

Structurally, aurones feature a benzofuranone heterocyclic pattern and are characterized by incorporating a phenyl unit through a carbon–carbon exocyclic double bond . Due to the presence of an exocyclic double bond, aurones can exist in two isomeric forms .


Chemical Reactions Analysis

Aurones play a vital role in catalyzing the development of novel methodologies and facilitating the creation of intricate compounds . They are involved in diverse cycloaddition ( [3 + 2], [4 + 2], [4 + 3], [10 + 2]) and annulation reactions .


Physical And Chemical Properties Analysis

Aurones have an absorption spectrum in the 390–430 nm range, thus resulting in more intense colors than the parent chalcones, showing UV absorption in the 365–390 nm range, and flavonols, having 350–390 nm as the reference range .

Scientific Research Applications

Aurones as Flavonoids with Biological Potential

Aurones, belonging to the flavonoid family, are significant for their potential in various biological areas. They are structurally isomeric to flavones and are found in fruits and flowers, contributing to pigmentation. Recent advances in understanding aurones have highlighted their therapeutic potential and the importance of their substitution pattern in different biological contexts (Boumendjel, 2003).

Aurone Synthesis and Role in Flower Coloration

Aurones are plant flavonoids that provide yellow color to flowers, such as snapdragons and cosmos. The enzyme responsible for aurone synthesis from chalcones in these flowers is aureusidin synthase, a copper-containing glycoprotein. This discovery exemplifies the function of plant polyphenol oxidase in flower coloration (Nakayama et al., 2000).

Aurones: From Natural Derivatives to Drug Candidates

Aurones, initially understudied, have gained attention for their ability to modulate biological pathways. This review covers their chemical and functional properties, emphasizing their potential as effective drug candidates and the need for developing novel synthetic analogues (Mazziotti et al., 2021).

Antitumor Potential of Aurone Derivatives

Some aurone derivatives have shown promise as antitumor agents. For instance, 5-bromo-2-(4-nitrobenzylidene) benzofuran-3(2H)-one displayed significant antitumor activity against certain cell lines, suggesting the therapeutic potential of aurones in cancer treatment (Lei Lv et al., 2014).

Aurones in Plant Genetic Modifications

Advances in the synthetic routes towards aurones and their activity in different biological areas have been notable. Applied genetic plant modifications to produce these compounds and the importance of their structural variations offer insights into their biological significance (Zwergel et al., 2012).

Aurones as Antiprotozoal Compounds

A series of aurones was analyzed for their ability to inhibit the respiratory functions of mitochondria in Leishmania parasites. This study provided a rationale for the activity of certain aurones and auronols as novel antiprotozoal compounds, with some compounds inhibiting parasite enzyme activity significantly (Kayser et al., 2002).

Future Directions

Aurones are a promising structural target for the development of new therapeutic drugs . Their diverse attributes have spurred significant interest in the scientific community, leading to the integration of aurone-based structures into various medicinal products . Future research may focus on developing new strategies and chemical reactions involving aurones .

properties

IUPAC Name

(2Z)-2-benzylidene-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUOMODZGKSORV-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,640
Citations
T Nakayama - Journal of bioscience and bioengineering, 2002 - Elsevier
… for aurone synthesis from chalcones has remained elusive until recently. In 2000, an aurone … the only plant species whose aurone biosynthesis pathway is established unambiguously. …
Number of citations: 91 www.sciencedirect.com
A Alsayari, AB Muhsinah, MZ Hassan, MJ Ahsan… - European Journal of …, 2019 - Elsevier
… of aurone is its high stability as compared to chalcones, which can easily undergo a cyclization to yield flavanones. The beauty of aurone … and synthetic aurone analogues have been …
Number of citations: 59 www.sciencedirect.com
T Nakayama - Bioscience, Biotechnology, and Biochemistry, 2022 - academic.oup.com
… The crystal structure of an aurone-producing PPO was clarified and provided important … of aurone-producing PPOs. A locus (SULFUREA) that negatively regulates aurone biosynthesis …
Number of citations: 7 academic.oup.com
E Ono, M Fukuchi-Mizutani… - Proceedings of the …, 2006 - National Acad Sciences
… Dotted arrow, aurone biosynthetic activity of AmAS1 in vitro; thick arrows, the aurone … by vacuolar aureusidin synthase is the biochemical basis of aurone 6-O-glucosides in vivo. …
Number of citations: 280 www.pnas.org
W Huang, MZ Liu, Y Li, Y Tan, GF Yang - Bioorganic & medicinal chemistry, 2007 - Elsevier
A series of new chromone analogues bearing heterocyclic thioether moiety and aurone analogues bearing cyclic tertiary amine moiety were designed and synthesized under …
Number of citations: 141 www.sciencedirect.com
R Sheng, Y Xu, C Hu, J Zhang, X Lin, J Li… - European journal of …, 2009 - Elsevier
A new series of indanone and aurone derivatives have been synthesized and tested for in vitro AChE inhibitory activity by modified Ellman method. Most of them exhibit AChE inhibitory …
Number of citations: 138 www.sciencedirect.com
JB Harborne - Phytochemistry, 1966 - Elsevier
Isosalipurposide (I) has been identified as the yellow pigment in petals of Paeonia trollioides, Dianthus caryophyllus, Aeschynanthus parvifolius and Asystasia gangetica. It is …
Number of citations: 102 www.sciencedirect.com
H Olleik, S Yahiaoui, B Roulier… - European journal of …, 2019 - Elsevier
… Overall, this study endorses the use of the aurone scaffold for … aurone–chromanones and aurone–quinolones [13,14], see Fig. 1), we thought that further exploring the diversity of aurone …
Number of citations: 47 www.sciencedirect.com
K Wang, S Ma, Y Ma, Y Zhao, M Xing, L Zhou… - Analytical …, 2020 - ACS Publications
… In summary, three aurone derivatives as LDs markers have … Additionally, one of the aurone derivatives, DMMB, provides a … Thus, on the basis of the aurone derivative solvatochromic dye…
Number of citations: 58 pubs.acs.org
DV Berdnikova, S Steup, M Bolte… - Chemistry–A European …, 2023 - Wiley Online Library
… Herein, we present the solid‐state fluorescence in a systematic series of aurone derivatives for the first time. We propose that the newly found DSE properties of aurones in combination …

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